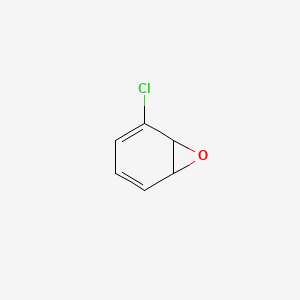
L-Ornithine (3-methyl-2-oxobutyrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine (3-methyl-2-oxobutyrate) typically involves the reaction of L-ornithine with 3-methyl-2-oxobutyric acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of L-Ornithine (3-methyl-2-oxobutyrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Analyse Chemischer Reaktionen
Types of Reactions
L-Ornithine (3-methyl-2-oxobutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
L-Ornithine (3-methyl-2-oxobutyrate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular functions.
Medicine: Research explores its potential therapeutic benefits, including its role in detoxifying ammonia and supporting liver function.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
L-Ornithine (3-methyl-2-oxobutyrate) exerts its effects through its involvement in the urea cycle. It helps in the detoxification of ammonia by converting it into urea, which is then excreted from the body. The compound also serves as a precursor for the synthesis of other important molecules such as citrulline and arginine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Ornithine: A non-essential amino acid involved in the urea cycle.
L-Citrulline: Another amino acid that plays a role in the urea cycle and nitric oxide production.
L-Arginine: An amino acid that is a precursor to nitric oxide and plays a role in various metabolic processes.
Uniqueness
L-Ornithine (3-methyl-2-oxobutyrate) is unique due to its specific structure and its ability to participate in various chemical reactions. Its role in the urea cycle and its potential therapeutic applications make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
72087-38-8 |
|---|---|
Molekularformel |
C10H20N2O5 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
(2S)-2,5-diaminopentanoic acid;3-methyl-2-oxobutanoic acid |
InChI |
InChI=1S/C5H12N2O2.C5H8O3/c6-3-1-2-4(7)5(8)9;1-3(2)4(6)5(7)8/h4H,1-3,6-7H2,(H,8,9);3H,1-2H3,(H,7,8)/t4-;/m0./s1 |
InChI-Schlüssel |
IUQCXXQQMQULHI-WCCKRBBISA-N |
Isomerische SMILES |
CC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |
Kanonische SMILES |
CC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


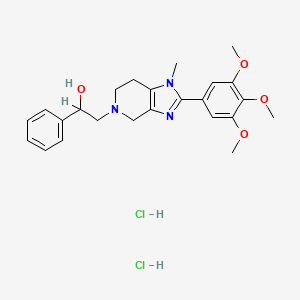

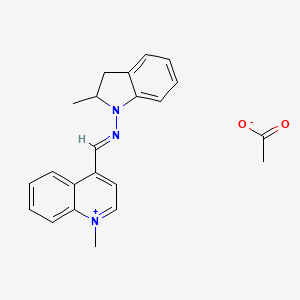

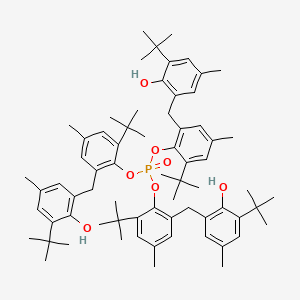
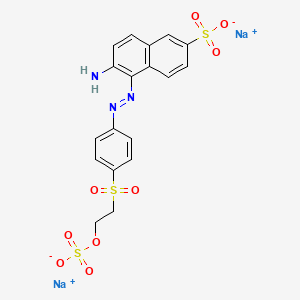
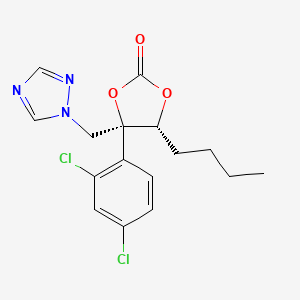

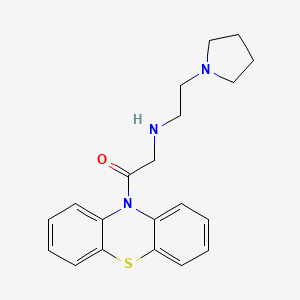
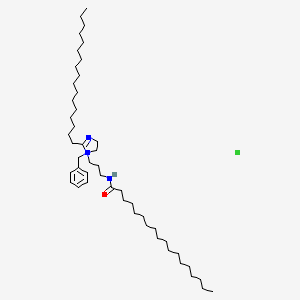
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)
